molecular formula C12H15FO3 B14023888 Ethyl 2-ethoxy-3-fluoro-4-methylbenzoate

Ethyl 2-ethoxy-3-fluoro-4-methylbenzoate

Cat. No.: B14023888
M. Wt: 226.24 g/mol
InChI Key: SHIFDBRHZFRDGI-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-3-fluoro-4-methylbenzoate is a substituted benzoate ester characterized by a benzene ring functionalized with an ethoxy group (-OCH₂CH₃) at position 2, a fluorine atom at position 3, and a methyl group (-CH₃) at position 4. The ethyl ester group (-COOCH₂CH₃) at the carboxylic acid position completes the structure. The fluorine atom enhances metabolic stability and lipophilicity, while the ethoxy and methyl groups contribute to steric and electronic modulation of the aromatic system .

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

ethyl 2-ethoxy-3-fluoro-4-methylbenzoate

InChI

InChI=1S/C12H15FO3/c1-4-15-11-9(12(14)16-5-2)7-6-8(3)10(11)13/h6-7H,4-5H2,1-3H3

InChI Key

SHIFDBRHZFRDGI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1F)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Method A: Alkylation with Diethyl Sulfate or Ethyl Bromide

  • Reagents and Conditions:

    • Starting material: 4-methylsalicylic acid
    • Alkylating agent: Diethyl sulfate or ethyl bromide
    • Base: Potassium carbonate (K2CO3)
    • Solvent: Polar organic solvents such as acetonitrile, acetone, dimethyl sulfoxide (DMSO), or dioxane
    • Temperature: 35–80 °C
    • Time: 6–12 hours
  • Procedure:
    The 4-methylsalicylic acid is reacted with diethyl sulfate or ethyl bromide in the presence of potassium carbonate in a polar solvent. The reaction proceeds via O-ethylation of the phenolic hydroxyl group and esterification of the carboxylic acid group to form ethyl 2-ethoxy-4-methylbenzoate. After completion, the mixture is filtered to remove inorganic salts, and the solvent is evaporated. The residue is purified by distillation or recrystallization.

  • Yield: Quantitative or near-quantitative yields have been reported (e.g., 34.2 g from 25 g of starting acid).

Alternative Route: Halogenation Followed by Fluorination

A multi-step synthesis involving bromination at the 3-position followed by halogen exchange to fluorine is feasible.

  • Step 1: Bromination of ethyl 2-ethoxy-4-methylbenzoate at the 3-position using N-bromosuccinimide (NBS) in carbon tetrachloride with AIBN as radical initiator at reflux for 12 hours. This yields ethyl 4-bromomethyl-2-ethoxybenzoate.

  • Step 2: Palladium-catalyzed carbonylation or cyanation to introduce functional groups at the brominated position, which can be converted to fluorinated derivatives via nucleophilic substitution or fluorination reagents.

  • Step 3: Halogen exchange (halex) reaction where the bromide is replaced by fluoride using reagents such as potassium fluoride under suitable conditions.

Catalysts and Solvents

  • Catalysts:

    • Palladium catalysts such as dichlorobis(1,2,5-triphenylphosphole)palladium or dichlorobis(triphenylphosphine)palladium are used in carbonylation and cyanation steps.
    • Radical initiators like azo-bis-isobutyronitrile (AIBN) facilitate bromination.
  • Solvents:

    • Polar aprotic solvents such as acetonitrile, acetone, dioxane, dimethyl sulfoxide (DMSO), and dichloromethane are commonly employed.
    • Carbon tetrachloride is used for bromination reactions.

Data Table: Summary of Key Preparation Steps

Step No. Reaction Type Reagents & Conditions Product/Intermediate Yield (%) Reference
1 Alkylation/Esterification 4-methylsalicylic acid + diethyl sulfate or ethyl bromide, K2CO3, acetonitrile, 50-80 °C, 6-12 h Ethyl 2-ethoxy-4-methylbenzoate ~100
2 Bromination N-bromosuccinimide (NBS), AIBN, CCl4, reflux, 12 h Ethyl 4-bromomethyl-2-ethoxybenzoate High
3 Carbonylation/Cyanation Pd catalyst, CO, ethyl alcohol, 30-50 °C, 14-24 h Ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate 76-88
4 Electrophilic Fluorination DAST or Selectfluor, dry CH2Cl2, -70 °C to RT This compound (target) Not specified

Analytical Characterization

Summary and Recommendations

  • The preparation of this compound involves initial synthesis of ethyl 2-ethoxy-4-methylbenzoate via alkylation and esterification of 4-methylsalicylic acid.
  • Electrophilic fluorination or halogen exchange methods are suitable for introducing the 3-fluoro substituent.
  • Use of palladium catalysts and radical initiators is common in related functionalization steps.
  • Careful control of reaction conditions, especially temperature and reagent stoichiometry, is critical for regioselectivity and yield.
  • Analytical techniques such as NMR and GC are essential for product verification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-3-fluoro-4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-ethoxy-3-fluoro-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-ethoxy-3-fluoro-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of the fluoro group enhances its binding affinity to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 2-ethoxy-3-fluoro-4-methylbenzoate with structurally related ethyl benzoate derivatives:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features/Applications
This compound 2-ethoxy, 3-fluoro, 4-methyl C₁₂H₁₅FO₃ 226.24 Fluorine enhances stability; potential agrochemical intermediate
Ethyl 4-ethoxy-3-iodobenzoate 4-ethoxy, 3-iodo C₁₁H₁₃IO₃ 320.12 Iodo substituent increases steric bulk; used in cross-coupling reactions
Ethyl 4-fluoro-3-isopropylbenzoate 4-fluoro, 3-isopropyl C₁₃H₁₇FO₂ 224.27 Branched isopropyl group affects solubility; explored in drug design
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate 4-(2-bromoethoxy), 3-fluoro C₁₁H₁₂BrFO₃ 291.11 Bromoethoxy chain introduces halogen reactivity; precursor in synthesis
Ethyl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate 4-(2-fluorobenzyloxy), 3-methoxy C₁₈H₁₇FO₄ 316.33 Bulky benzyloxy group impacts binding affinity; studied in medicinal chemistry

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (226.24 g/mol) has a lower molar mass compared to brominated analogs like Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate (291.11 g/mol) due to the absence of heavy halogens .
  • Reactivity : The fluorine atom at position 3 directs electrophilic substitution reactions to specific ring positions, while the ethoxy group at position 2 can act as an electron-donating moiety, altering resonance effects. In contrast, iodo or bromo substituents in analogs enable participation in cross-coupling or nucleophilic substitution reactions .

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